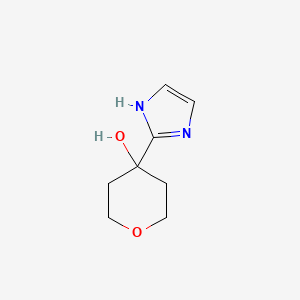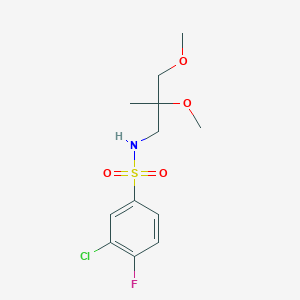
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, also known as TFB, is a compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule inhibitor that targets a specific protein, making it a valuable tool for studying the protein's function and potential therapeutic applications.
作用機序
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly. This leads to the destabilization and degradation of client proteins that depend on Hsp90 for stability. The inhibition of Hsp90 by this compound has been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on the expression of client proteins that depend on Hsp90 for stability. This can lead to changes in cell signaling pathways and cellular processes, such as cell cycle progression and apoptosis. This compound has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
実験室実験の利点と制限
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a valuable tool for studying the function of Hsp90 and its potential therapeutic applications. Its small size and specificity make it an attractive inhibitor for studying the protein's function in vitro and in vivo. However, this compound has limitations in terms of its bioavailability and toxicity, which may limit its use in clinical settings.
将来の方向性
There are several future directions for research on N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and its potential therapeutic applications. One area of focus is the development of more potent and selective inhibitors of Hsp90, which may have improved bioavailability and reduced toxicity. Another area of research is the identification of biomarkers that can predict the response to Hsp90 inhibition in cancer patients. Finally, this compound and other Hsp90 inhibitors may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and infectious diseases.
合成法
The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves a multi-step process that starts with the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-1H-pyrazol-4-amine to form an intermediate product. The intermediate is then reacted with trifluoromethyl iodide to yield the final product, this compound. The synthesis of this compound has been optimized to ensure high purity and yield, making it a reliable tool for scientific research.
科学的研究の応用
N-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been used extensively in scientific research to study the function of a specific protein, called Hsp90. Hsp90 is a molecular chaperone that plays a critical role in protein folding and stability. Inhibition of Hsp90 by this compound has been shown to have anti-cancer effects, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the role of Hsp90 in other diseases, such as neurodegenerative disorders and infectious diseases.
特性
IUPAC Name |
N-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O/c1-18-7-8(6-16-18)17-11(19)9-4-2-3-5-10(9)12(13,14)15/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOQMJVPFXCEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-chlorophenyl)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2786689.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2786690.png)
![methyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2786692.png)
![(E)-N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2786693.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(p-tolylamino)acrylonitrile](/img/structure/B2786695.png)
![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)

![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)



![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)